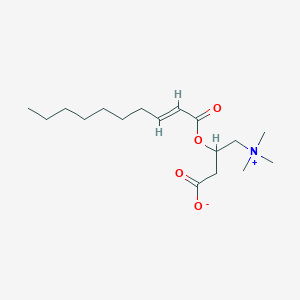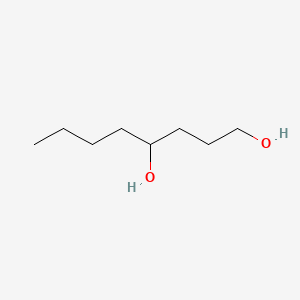
4,4'-Dimethyl-2,2'-bipyridine 1,1'-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Dimethyl-2,2’-bipyridine 1,1’-dioxide is a chemical compound with the molecular formula C12H12N2O2. It is a derivative of bipyridine, characterized by the presence of two methyl groups at the 4 and 4’ positions and an oxide group at the 1 and 1’ positions. This compound is known for its applications in various fields, including chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dimethyl-2,2’-bipyridine 1,1’-dioxide typically involves the oxidation of 4,4’-Dimethyl-2,2’-bipyridine. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective oxidation of the bipyridine to its dioxide form.
Industrial Production Methods: Industrial production of 4,4’-Dimethyl-2,2’-bipyridine 1,1’-dioxide may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-Dimethyl-2,2’-bipyridine 1,1’-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex bipyridine derivatives.
Reduction: Reduction reactions can convert the dioxide back to the parent bipyridine compound.
Substitution: The methyl groups at the 4 and 4’ positions can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Higher oxidation states of bipyridine derivatives.
Reduction: 4,4’-Dimethyl-2,2’-bipyridine.
Substitution: Various substituted bipyridine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4,4’-Dimethyl-2,2’-bipyridine 1,1’-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties and electronic characteristics.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its luminescent properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its electronic properties.
Mecanismo De Acción
The mechanism of action of 4,4’-Dimethyl-2,2’-bipyridine 1,1’-dioxide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing biological pathways and chemical reactions. The presence of the oxide group enhances the compound’s ability to participate in redox reactions, making it a versatile reagent in both chemical and biological systems.
Comparación Con Compuestos Similares
4,4’-Dimethyl-2,2’-bipyridine: The parent compound without the oxide groups.
4,4’-Dimethoxy-2,2’-bipyridine: A derivative with methoxy groups instead of methyl groups.
2,2’-Bipyridine: The basic bipyridine structure without any substituents.
Uniqueness: 4,4’-Dimethyl-2,2’-bipyridine 1,1’-dioxide is unique due to the presence of both methyl and oxide groups, which confer distinct electronic and steric properties. These modifications enhance its ability to form stable complexes with metal ions and participate in redox reactions, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
87855-83-2 |
|---|---|
Fórmula molecular |
C12H12N2O2 |
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
4-methyl-2-(4-methyl-1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide |
InChI |
InChI=1S/C12H12N2O2/c1-9-3-5-13(15)11(7-9)12-8-10(2)4-6-14(12)16/h3-8H,1-2H3 |
Clave InChI |
XOXYAEFGZOTYPI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=C(C=C[N+]2=O)C)N(C=C1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1-Methylpyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B12102765.png)

![3beta-[(6-Deoxy-3-O-methyl-beta-D-galactopyranosyl)oxy]-14-oxo-8,15-cyclo-14,15-seco-5beta-card-20(22)-enolide](/img/structure/B12102786.png)






![[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B12102825.png)

![1,3,2-Dioxaborolane, 2-[(2E)-3-(trimethylsilyl)-2-propen-1-yl]-](/img/structure/B12102835.png)
![N-[5-(3,3-dimethyl-2,4-dioxo-5-propan-2-ylpyrrolidin-1-yl)-3-hydroxy-4-methyl-5-oxopentan-2-yl]-2-(methylamino)propanamide](/img/structure/B12102842.png)
